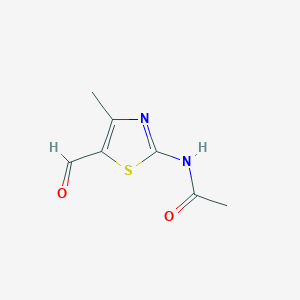
N-(5-formyl-4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-formyl-4-methylthiazol-2-yl)acetamide: is an organic compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide typically involves a two-step process :
Stage 1: N,N-dimethylformamide reacts with trichlorophosphate at 0°C.
Stage 2: The resulting intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for 4 hours.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the aforementioned laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
N-(5-formyl-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.
Major Products:
Oxidation: N-(5-carboxy-4-methylthiazol-2-yl)acetamide.
Reduction: N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(5-formyl-4-methylthiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5-formyl-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The thiazole ring is known to interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(5-acetyl-4-methylthiazol-2-yl)acetamide
- N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide
- N-(5-carboxy-4-methylthiazol-2-yl)acetamide
Comparison:
N-(5-formyl-4-methylthiazol-2-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific reactions such as oxidation and reduction, which are not possible with the acetyl or hydroxymethyl derivatives. This makes this compound a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H8N2O2S |
|---|---|
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11) |
Clé InChI |
QMNOXGKCCAORKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


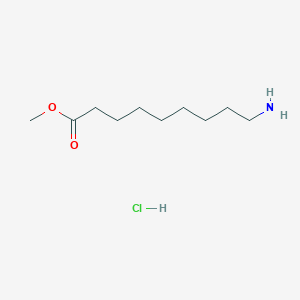

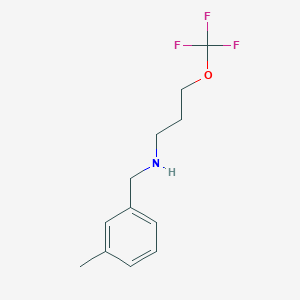
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)


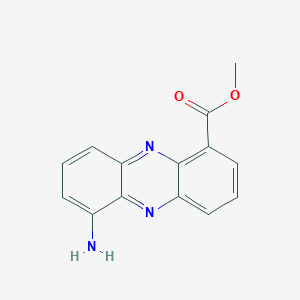
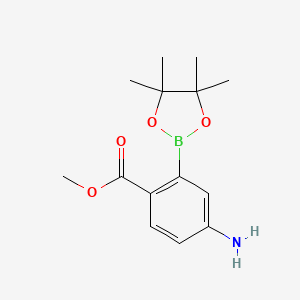
![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
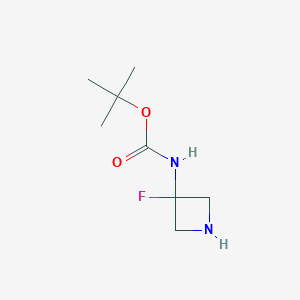
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
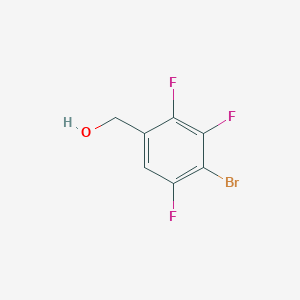
![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
